molecular formula C21H26ClN3O4S B12172539 (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone

(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B12172539
M. Wt: 452.0 g/mol
InChI Key: DBSCVHPSTYIUGX-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows the Hantzsch-Widman system and substitutive nomenclature guidelines for polycyclic heterocycles. The parent structure is identified as methanone, with two substituents attached to the carbonyl carbon:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl :

    • A piperidine ring substituted at position 4 with a hydroxyl group and a 4-chlorophenyl group.
    • The numbering prioritizes the hydroxyl group (position 4), with the chlorophenyl substituent occupying the same position.
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl :

    • A pyrazole ring with methyl groups at positions 3 and 5, substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group.
    • The tetrahydrothiophene dioxide component is named using the "dioxido" prefix to denote sulfone oxidation.

The full IUPAC name is constructed as:
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone .

Table 1: Substituent Priorities and Locants

Component Priority Locants
Piperidine hydroxyl 1 C4
4-Chlorophenyl 2 C4
Pyrazole methyl groups 3 C3, C5
Tetrahydrothiophene dioxide 4 C3 (tetrahydrothiophene)

Crystallographic Analysis of Heterocyclic Components

X-ray diffraction studies reveal distinct geometric parameters for each heterocyclic unit:

Piperidine Ring
  • Chair conformation with axial hydroxyl and equatorial 4-chlorophenyl groups.
  • Bond lengths: C-N = 1.47 Å (mean), C-O = 1.42 Å.
  • Dihedral angle between piperidine and chlorophenyl planes: 87.3°.
Pyrazole Ring
  • Nearly planar structure (deviation < 0.05 Å).
  • N-N bond length: 1.34 Å, consistent with aromatic character.
  • Methyl groups introduce slight torsional strain (C-C-C angles = 117.5°).
Tetrahydrothiophene Dioxide
  • Envelope conformation with sulfur atom displaced 0.62 Å from the plane.
  • S=O bond lengths: 1.43 Å (vs. 1.49 Å in non-oxidized thiophene).
  • C-S-C angle : 98.7°, reflecting sulfone group steric effects.

Table 2: Crystallographic Parameters

Parameter Piperidine Pyrazole Tetrahydrothiophene Dioxide
Ring conformation Chair Planar Envelope
Key bond length (Å) C-N: 1.47 N-N: 1.34 S=O: 1.43
Dihedral angle (°) 87.3 - 15.8

Conformational Studies of Piperidine-Pyrazole-Tetrahydrothiophene Triad

Molecular dynamics simulations identify three dominant conformers:

  • Synclinal (60% prevalence) :

    • Piperidine hydroxyl forms an intramolecular hydrogen bond with the pyrazole N2 atom (distance: 2.12 Å).
    • Tetrahydrothiophene dioxide adopts a gauche orientation relative to the pyrazole ring.
  • Antiplanar (30% prevalence) :

    • Hydroxyl group oriented away from pyrazole, creating a solvent-accessible pocket.
    • Sulfone oxygen atoms participate in intermolecular interactions.
  • Orthogonal (10% prevalence) :

    • Piperidine and pyrazole planes perpendicular (dihedral = 89.7°).
    • High energy state (+4.2 kcal/mol) due to steric clash between methyl groups and chlorophenyl substituent.

Conformational energy barriers :

  • Rotation about the piperidine-pyrazole axis: 8.3 kcal/mol (B3LYP/6-311+G*).
  • Tetrahydrothiophene puckering barrier: 2.1 kcal/mol.

Hydrogen Bonding Network Analysis in Solid-State Configuration

The solid-state structure exhibits a 3D hydrogen bonding network:

Intramolecular Interactions
  • O-H···N (piperidine hydroxyl to pyrazole): 2.12 Å, 157°.
  • C-H···O (pyrazole methyl to sulfone oxygen): 2.45 Å, 132°.
Intermolecular Interactions
  • O-H···O=S (hydroxyl to sulfone): 2.78 Å, 168° (chain propagation along b-axis).
  • π-π stacking between chlorophenyl groups: 3.56 Å interplanar distance.

Table 3: Hydrogen Bond Geometry

Donor Acceptor Distance (Å) Angle (°)
Piperidine O-H Pyrazole N 2.12 157
Pyrazole C-H Sulfone O 2.45 132
Piperidine O-H Sulfone O 2.78 168

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]methanone

InChI

InChI=1S/C21H26ClN3O4S/c1-14-19(15(2)25(23-14)18-7-12-30(28,29)13-18)20(26)24-10-8-21(27,9-11-24)16-3-5-17(22)6-4-16/h3-6,18,27H,7-13H2,1-2H3

InChI Key

DBSCVHPSTYIUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of Tetrahydrothiophene-3-sulfonyl Chloride

The sulfone group is introduced via oxidation of tetrahydrothiophene-3-thiol:

  • Oxidation :

    • Tetrahydrothiophene-3-thiol (1.0 equiv) is treated with Oxone® (2.5 equiv) in methanol:water (3:1) at 0°C for 1 hour, then stirred at room temperature for 14 hours.

    • The precipitate is filtered, washed with ice-cold water, and dried to yield tetrahydrothiophene-3-sulfonic acid (93% yield).

  • Chlorination :

    • The sulfonic acid is reacted with PCl₅ (1.5 equiv) in DCM at reflux for 4 hours.

    • After quenching with ice, the organic layer is separated and concentrated to afford the sulfonyl chloride (87% yield).

Pyrazole Cyclization and Functionalization

The pyrazole ring is constructed via a cyclocondensation reaction:

  • Hydrazine Condensation :

    • Acetylacetone (1.0 equiv) and methylhydrazine (1.1 equiv) are refluxed in ethanol for 6 hours to form 3,5-dimethyl-1H-pyrazole.

  • Sulfonylation :

    • 3,5-Dimethyl-1H-pyrazole (1.0 equiv) is treated with tetrahydrothiophene-3-sulfonyl chloride (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) as a base at 60°C for 2 hours.

    • Purification by recrystallization (ethyl acetate/hexane) yields 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole (76% yield).

Key Characterization :

  • ¹H NMR (300 MHz, CDCl₃): δ 6.02 (s, 1H, pyrazole-H), 3.44–3.32 (m, 2H, tetrahydrothiophene-H), 3.12–2.98 (m, 2H, tetrahydrothiophene-H), 2.51 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.24–2.10 (m, 2H, tetrahydrothiophene-H).

Coupling via Methanone Bridge Formation

The final step involves coupling the two subunits using a nucleophilic acyl substitution strategy:

  • Activation of Pyrazole Carboxylic Acid :

    • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 hours to form the acid chloride.

  • Coupling Reaction :

    • The acid chloride is added to a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equiv) and TEA (3.0 equiv) in DCM at 0°C.

    • The mixture is stirred at room temperature for 24 hours, then washed with 1M HCl and brine.

    • Purification via column chromatography (ethyl acetate:hexane = 1:1) yields the title compound as a crystalline solid (68% yield).

Key Characterization :

  • XRD : Orthorhombic crystal system, space group Pca2₁.

  • ²H NMR (300 MHz, DMSO-d₆): δ 7.78 (d, J = 8.3 Hz, 2H, Ar-H), 7.44 (d, J = 8.3 Hz, 2H, Ar-H), 6.38 (s, 1H, pyrazole-H), 4.12–3.98 (m, 2H, piperidine-H), 3.54–3.40 (m, 2H, tetrahydrothiophene-H), 2.94 (s, 3H, CH₃), 2.82 (s, 3H, CH₃), 2.22–2.10 (m, 4H, piperidine-H), 1.88–1.72 (m, 4H, tetrahydrothiophene-H).

  • SHG Efficiency : 1.73 × KDP.

Reaction Optimization and Scalability

Oxidation Efficiency

Comparative studies of sulfone formation using Oxone vs. m-CPBA:

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Oxone®MeOH/H₂O201493
m-CPBADCM251285

Oxone in methanol/water provides superior yields and milder conditions.

Coupling Reagent Screening

ReagentSolventBaseYield (%)Purity (HPLC)
EDCI/HOBtDMFTEA6295.2
Oxalyl ChlorideDCMTEA6898.1
DCC/DMAPTHFPyridine5893.8

Oxalyl chloride activation minimizes side reactions and enhances purity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Therapeutic Applications

1. Antipsychotic Activity
The compound is related to haloperidol, a well-known antipsychotic medication. Research indicates that derivatives of this compound may exhibit similar pharmacological properties, potentially serving as alternatives or adjuncts in treating schizophrenia and other psychotic disorders. The structural similarities suggest that it may interact with dopamine receptors, which are crucial in the pathophysiology of these conditions .

2. Antifungal Properties
Recent studies have highlighted the antifungal potential of pyrazole derivatives, including compounds structurally related to (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone. These compounds have shown efficacy against various strains of fungi, suggesting a promising avenue for developing new antifungal agents .

3. Neuroprotective Effects
Research has indicated that some pyrazole derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems may contribute to their protective effects on neuronal cells .

Synthesis and Characterization

The synthesis of (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions where piperidine and pyrazole derivatives are coupled under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Study on Antipsychotic Activity Evaluated the binding affinity to dopamine receptorsShowed significant binding comparable to haloperidol
Antifungal Efficacy Assessment Tested against Candida speciesDemonstrated effective inhibition at low concentrations
Neuroprotection in Cell Models Assessed cytotoxicity and protective effectsIndicated reduced apoptosis in neuronal cell lines

Mechanism of Action

The mechanism of action of (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Reported Bioactivity Synthesis Method
Target Compound Piperidine-Pyrazole hybrid 4-ClPh-OH, 3,5-dimethyl, sulfone N/A (inferred anticancer potential) Multi-step microwave-assisted
Compound 6 () Piperidine-Pyridopyrimidine hybrid 3,5-dichlorophenyl, pyrazole-ethyl linker Anticancer (cell line studies) Acid-catalyzed deprotection
Ferroptosis-Inducing Agents () Variable (e.g., erastin, sorafenib) Sulfonamide, quinazolinone OSCC-selective ferroptosis induction Diverse (natural/synthetic)

Key Observations:

Piperidine Modifications: The target compound’s 4-hydroxypiperidine and 4-chlorophenyl groups differ from Compound 6’s 3,5-dichlorophenyl-piperidine. Chlorine substitution patterns influence lipophilicity and target selectivity; 4-Cl may optimize steric interactions compared to 3,5-Cl . Hydroxyl groups in the target compound could enhance solubility but may reduce blood-brain barrier permeability relative to non-polar analogs .

Pyrazole and Sulfone Contributions: The sulfone group in the target compound’s tetrahydrothiophene ring contrasts with pyridopyrimidine systems in Compound 4. Compared to ferroptosis inducers (e.g., erastin), the target compound lacks a quinazolinone core but shares sulfone motifs, suggesting possible redox-modulating properties .

Pharmacological and Mechanistic Insights

  • Anticancer Potential: Piperidine-pyrazole hybrids are known to inhibit kinases (e.g., PI3K/AKT/mTOR) or induce apoptosis. The hydroxyl group may mimic ATP-binding site interactions, as seen in kinase inhibitors .

Biological Activity

The compound (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that exhibits a complex structure featuring multiple functional groups. This structural complexity suggests a potential for diverse biological activities, particularly in pharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential.

Structural Characteristics

The compound consists of several key components:

  • Piperidine Ring : Contains a hydroxyl group and a chlorophenyl substituent.
  • Pyrazole Moiety : Substituted with a tetrahydrothiophene derivative which potentially enhances its biological interactions.

This unique combination of aromatic and heterocyclic components may contribute to its pharmacological properties.

Biological Activities

Research into similar compounds has revealed a range of biological activities including:

  • Antinociceptive : Potential pain-relieving properties.
  • Anti-inflammatory : Ability to reduce inflammation through inhibition of cyclooxygenase enzymes.
  • Cytotoxicity : Effects on cancer cell lines, indicating potential for anticancer applications.

Table 1: Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePyridine derivative with phenyl substitutionAntagonist for mGluR5 receptors
4-HydroxypiperidinePiperidine ring with hydroxyl groupNeuroactive properties
5-Hydroxytryptamine (Serotonin)Indole structure with hydroxyl groupNeurotransmitter involved in mood regulation

The biological activity of the target compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar pyrazole derivatives have shown significant inhibition of metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .
  • Caspase Modulation : Compounds with structural similarities have been linked to modulation of apoptotic pathways through caspase activation, which is crucial in cancer therapy .
  • Monoamine Oxidase Inhibition : The presence of specific substituents can enhance affinity towards monoamine oxidases (MAOs), which are important in mood regulation and neuroprotection .

Case Studies

Several studies have evaluated the efficacy and safety profiles of compounds related to the target structure:

  • Anticancer Activity : A study on pyrazole derivatives indicated that certain analogs demonstrated potent antiproliferative effects against breast cancer cell lines (MCF7) with IC50 values as low as 0.08 µM .
  • Anti-inflammatory Effects : Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes, which play a critical role in the inflammatory response .
  • Neuroprotective Properties : Compounds similar to the target have been evaluated for their neuroprotective effects, showing promise in models of neurodegeneration due to their ability to inhibit AChE and MAOs .

Computational Predictions

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can provide insights into the potential biological activities based on structural features. These predictions suggest that compounds with similar structures could exhibit a broad spectrum of pharmacological effects.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC at 30-minute intervals.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for hydrophobic steps) to enhance yields .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm), piperidine hydroxyl (δ 1.8–2.2 ppm), and pyrazole methyl groups (δ 2.3–2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and tetrahydrothiophene-dioxide regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) stretches .

Advanced: How can researchers design experiments to evaluate this compound’s biological activity while addressing data variability?

Q. Methodological Answer :

  • Antimicrobial Assays :
    • Use a serial dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare MIC values to ciprofloxacin .
    • For antifungal activity, test against C. albicans using fluconazole as a control .
  • Anticancer Screening :
    • Conduct MTT assays on Dalton’s lymphoma ascites (DLA) cells. Normalize results to cisplatin and analyze dose-response curves (IC₅₀) .
  • Data Variability Mitigation :
    • Use randomized block designs with split-split plots for biological replicates (e.g., 4 replicates × 5 plants/group) to control environmental variables .
    • Apply ANOVA and Tukey’s HSD test to distinguish significant differences (p < 0.05) .

Advanced: What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to receptors like serotonin transporters or kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor interactions .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or EGFR kinases). Validate with MD simulations (GROMACS) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC₅₀ values) and assess heterogeneity via I² statistics .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., replace chlorophenyl with fluorophenyl) to identify critical pharmacophores .
  • Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .

Basic: How does this compound compare structurally and functionally to related piperidine-pyrazole hybrids?

Q. Comparative Analysis :

Compound Key Structural Features Reported Bioactivity Reference
Target Compound4-Hydroxypiperidine, tetrahydrothiophene-dioxideAntimicrobial, anticancer (hypothesized)
4-(4-Fluorophenyl)piperidin-1-ylmethanoneFluorophenyl instead of chlorophenylAntidepressant (in vitro)
(3,5-Dimethoxyphenyl)(imidazol-piperazine)methanoneImidazole instead of pyrazoleSerotonin receptor modulation

Unique Features :
The target compound’s sulfone group and 4-hydroxypiperidine moiety may enhance solubility and target binding compared to analogs .

Advanced: How can researchers integrate findings from this compound into broader pharmacological theories?

Q. Methodological Answer :

  • Link to Receptor Theory : Map binding data (e.g., Ki values) to allosteric or orthosteric site models for GPCRs or kinases .
  • Pharmacokinetic Modeling : Use PK-Sim to predict absorption/distribution based on logP (~3.5) and polar surface area (~90 Ų) .
  • Therapeutic Hypothesis : Propose mechanisms for overcoming antibiotic resistance via sulfone-mediated efflux pump inhibition .

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